7-Methoxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

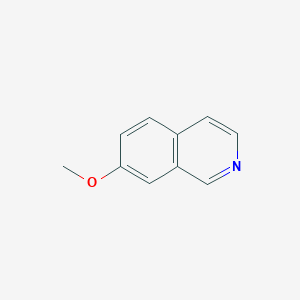

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNUXNXZDJVGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344085 | |

| Record name | 7-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39989-39-4 | |

| Record name | 7-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxyisoquinoline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of 7-Methoxyisoquinoline. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Core Chemical Properties and Structure

This compound is a heterocyclic aromatic organic compound. Its structure consists of an isoquinoline core with a methoxy group substituted at the 7th position.

Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₉NO[1]

-

SMILES: COC1=CC2=C(C=C1)C=CN=C2[1]

-

InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N[1]

The structural representation of this compound is as follows:

Caption: 2D Structure of this compound.

Quantitative Chemical Data:

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1] |

| Monoisotopic Mass | 159.068413911 Da | [1] |

| Appearance | Brown to grey powder | |

| Boiling Point | 292.6 °C at 760 mmHg (for 3,4-dihydro-7-methoxyisoquinoline) | [2] |

| Melting Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Mass Spectrometry (MS):

-

A GC-MS analysis on PubChem shows a molecular ion peak at m/z 159, consistent with the molecular weight of this compound.[1] The fragmentation pattern would be characteristic of the isoquinoline core and the methoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Predicted chemical shifts for the aromatic protons would appear in the range of 7.0-8.5 ppm. The methoxy group protons would exhibit a singlet at approximately 3.9-4.0 ppm.

-

¹³C NMR: The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region (110-150 ppm). The methoxy carbon would appear around 55-60 ppm.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic system, and C-O stretching of the methoxy group.

Experimental Protocols

Detailed, validated experimental protocols specifically for the synthesis of this compound are not widely published. However, its synthesis can be approached through established methods for isoquinoline ring formation.

General Synthetic Approaches:

Several classical synthetic reactions can be adapted for the synthesis of this compound, including:

-

Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[3][4][5] The reaction typically involves cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][5]

-

Pomeranz-Fritsch Reaction: This method constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[6][7]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently aromatized.[8][9][10]

Illustrative Synthetic Workflow (Bischler-Napieralski approach):

Caption: General workflow for this compound synthesis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant potential in drug discovery, particularly as kinase inhibitors.

Inhibition of IRAK4 and Downstream Signaling:

A notable derivative, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), has been identified as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[11][12] IRAK4 is a critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[3][8]

Inhibition of IRAK4 disrupts the signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4] This makes the this compound scaffold a promising starting point for the development of anti-inflammatory and autoimmune disease therapeutics.

Signaling Pathway Diagram:

The following diagram illustrates the putative mechanism of action of a this compound-based IRAK4 inhibitor on the TLR/IL-1R signaling pathway.

Caption: Inhibition of the IRAK4 signaling pathway.

Experimental Protocol for IRAK4 Inhibition Assay (General):

A common method to assess IRAK4 inhibition is a biochemical kinase assay.

-

Reagents: Recombinant human IRAK4, a suitable peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound (this compound derivative).

-

Procedure:

-

The test compound is serially diluted and incubated with the IRAK4 enzyme.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or through fluorescence/luminescence-based methods.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and an IC₅₀ value is determined.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While comprehensive data on the parent molecule is somewhat limited in the public domain, its derivatives have demonstrated significant biological activity, particularly as inhibitors of IRAK4. This highlights the potential of the this compound core in the development of novel therapeutics for inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound itself and to explore the structure-activity relationships of its derivatives.

References

- 1. This compound | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. Isoquinoline [webbook.nist.gov]

The Multifaceted Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers

Introduction: Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds that have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] Derived from the amino acid tyrosine, these alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3] Their complex chemical structures have made them a rich source for drug discovery and development, with several isoquinoline alkaloids and their derivatives being utilized as therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of key isoquinoline alkaloids, focusing on their quantitative effects, the experimental protocols used for their evaluation, and the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of these promising bioactive molecules.

Core Biological Activities of Isoquinoline Alkaloids

Isoquinoline alkaloids exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. These activities are often attributed to their ability to interact with various molecular targets, including DNA, enzymes, and key proteins in cellular signaling cascades.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isoquinoline alkaloids. These compounds can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, ultimately leading to cell death.[1]

Berberine , a well-studied isoquinoline alkaloid, has demonstrated cytotoxic effects against a range of cancer cell lines. For instance, it has shown inhibitory activity against oral squamous cell carcinoma (Tca8113), nasopharyngeal carcinoma (CNE2), breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HT29) cells.[4] The anticancer effects of berberine are often linked to its ability to induce apoptosis and cause cell cycle arrest.[4][5][6]

Sanguinarine , another prominent isoquinoline alkaloid, also exhibits potent anticancer properties. It has been shown to be effective against various cancers, including prostate, cervical, pancreatic, and colorectal cancers.

Quantitative Data on Anticancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isoquinoline alkaloids against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 µM | [4] |

| Berberine | CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 µM | [4] |

| Berberine | MCF-7 (Breast Cancer) | 272.15 ± 11.06 µM | [4] |

| Berberine | HeLa (Cervical Cancer) | 245.18 ± 17.33 µM | [4] |

| Berberine | HT29 (Colon Cancer) | 52.37 ± 3.45 µM | [4] |

| Berberine | T47D (Breast Cancer) | 25 µM | [5][6][7] |

| Berberine | MCF-7 (Breast Cancer) | 25 µM | [5][6][7] |

| Aromoline | HCoV-229E | EC50 = 4.1–8.1 μM | [8] |

| Aromoline | SARS-CoV-2 (D614G, Delta, Omicron variants) | IC50 = 0.47–0.66 μM | [8] |

| Tetrandrine | Human Coronavirus OC43 | IC50 = 0.33 µM | [9] |

| Fangchinoline | Human Coronavirus OC43 | IC50 = 1.01 µM | [9] |

| Cepharanthine | Human Coronavirus OC43 | IC50 = 0.83 µM | [9] |

| Emetine | SARS-CoV | EC50 = 0.051 µM | [9] |

| Emetine | MERS-CoV | EC50 = 0.014 µM | [9] |

| Litcubanine A | LPS-induced NO production in macrophages | IC50 = 300.9 nM | [10] |

Antimicrobial Activity

Several isoquinoline alkaloids possess significant antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi.

Sanguinarine has demonstrated potent antibacterial activity, completely inhibiting the growth of 98% of oral microbial isolates at a concentration of 16 µg/mL.[11] Its minimum inhibitory concentrations (MICs) against various bacteria are comparable to those of standard antibiotics.[12] For instance, against Neisseria gonorrhoeae, sanguinarine exhibited MIC50 and MIC90 values of 16 µg/ml and 32 µg/ml, respectively.[3] Against Staphylococcus aureus, the MIC and minimum bactericidal concentration (MBC) were found to be 128 and 256 μg/mL, respectively.[13] Sanguinarine also displays antifungal activity against Candida albicans, with MICs ranging from 112.8 to 150.5 μM.[14]

Quantitative Data on Antimicrobial Activity:

| Alkaloid | Microorganism | MIC/MBC Value | Reference |

| Sanguinarine | Oral microbial isolates | 16 µg/mL (inhibits 98% of isolates) | [11] |

| Sanguinarine | Gram-positive bacteria | MIC = 0.125 – 16 µg/ml | [12] |

| Sanguinarine | Gram-negative bacteria | MIC = 4 – 128 µg/ml | [12] |

| Sanguinarine | Neisseria gonorrhoeae | MIC50 = 16 µg/ml, MIC90 = 32 µg/ml | [3] |

| Sanguinarine | Staphylococcus aureus | MIC = 128 µg/mL, MBC = 256 µg/mL | [13] |

| Sanguinarine | Candida albicans | MIC = 112.8–150.5 μM | [14] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoquinoline alkaloids such as tetrandrine and fangchinoline have been shown to possess significant anti-inflammatory properties.[15] Tetrandrine, a bisbenzylisoquinoline alkaloid, exerts its anti-inflammatory effects by modulating various signaling pathways, including NF-κB, MAPK, ERK, and STAT3.[16] It has been shown to inhibit the production of pro-inflammatory mediators like interleukin-5 (IL-5) and interleukin-6 (IL-6).[15]

Quantitative Data on Anti-inflammatory Activity:

| Alkaloid | Activity | Quantitative Data | Reference |

| Tetrandrine | Inhibition of mIL-5 activity | 95% inhibition at 12.5 µM | [15] |

| Tetrandrine | Inhibition of hIL-6 activity | 86% inhibition at 6 µM | [15] |

| Fangchinoline | Inhibition of cyclooxygenase | 35% inhibition at 100 µM | [15] |

| Fangchinoline | Inhibition of hIL-6 activity | 63% inhibition at 4 µM | [15] |

Antiviral Activity

The emergence of viral diseases has spurred the search for novel antiviral agents. Isoquinoline alkaloids have shown promise in this area, with several compounds exhibiting activity against a range of viruses. For example, some isoquinoline alkaloids have demonstrated in vitro activity against the Hepatitis B virus (HBV) and the Human Immunodeficiency Virus (HIV).[9] Dihydrochelerythrine has shown potent activity against HBV with an IC50 of less than 0.05 µM.[9] Columbamine iodide and jatorrhizine chloride have displayed activity against HIV with IC50 values of 58 and 71 µg/mL, respectively.[9]

Key Signaling Pathways Modulated by Isoquinoline Alkaloids

The diverse biological activities of isoquinoline alkaloids are a consequence of their ability to modulate multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and cell survival. Several isoquinoline alkaloids, including berberine and tetrandrine , have been shown to inhibit NF-κB activation.[17][18] Tetrandrine, for instance, suppresses the signal-induced degradation of IκBα, a cytoplasmic inhibitor of NF-κB.[4][18] This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. Berberine has been shown to inhibit the IKKα kinase, an upstream activator of the NF-κB pathway.[19]

DOT Diagram of NF-κB Pathway Inhibition by Tetrandrine:

Caption: Inhibition of the NF-κB signaling pathway by Tetrandrine.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many isoquinoline alkaloids, including berberine and sanguinarine , induce apoptosis in cancer cells through the modulation of key apoptotic proteins.

Berberine has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[20][21] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[21][22]

Sanguinarine induces apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] It can activate caspases-8, -9, and -3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[23]

DOT Diagram of Berberine-Induced Apoptosis:

Caption: Induction of apoptosis by Berberine via the mitochondrial pathway.

PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer. Several isoquinoline alkaloids, including berberine and palmatine , have been shown to inhibit these pro-survival pathways.

Berberine can inactivate the PI3K/Akt/mTOR pathway, leading to the inhibition of cell viability, migration, and invasion in cancer cells.[24] It has also been shown to regulate the MAPK pathway.[25] Palmatine attenuates inflammatory responses by inhibiting the ERK1/2, p38, and Akt/NF-κB signaling pathways.[26][27]

Experimental Protocols

The evaluation of the biological activities of isoquinoline alkaloids relies on a variety of well-established in vitro and in vivo experimental techniques. This section provides an overview of the methodologies for some of the key assays mentioned in this guide.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Generalized Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][22][28][29]

DOT Diagram of MTT Assay Workflow:

Caption: A generalized workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is invaluable for studying the molecular mechanisms of apoptosis.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Generalized Protocol:

-

Cell Lysis: Treat cells with the isoquinoline alkaloid, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[1][30][31][32][33]

NF-κB Inhibition Assays

Several assays can be employed to assess the inhibitory effect of isoquinoline alkaloids on the NF-κB pathway.

-

Reporter Gene Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation results in decreased reporter gene expression.

-

Western Blot for IκBα Degradation and p65 Phosphorylation: As described above, Western blotting can be used to measure the levels of IκBα and phosphorylated p65, key events in NF-κB activation.

-

Immunofluorescence for p65 Nuclear Translocation: This technique allows for the visualization of the subcellular localization of the p65 subunit of NF-κB. Inhibition of its translocation to the nucleus is indicative of NF-κB pathway inhibition.[25][34][35]

Conclusion

Isoquinoline alkaloids are a remarkable class of natural products with a wide range of potent biological activities. Their ability to modulate key cellular signaling pathways, such as those involved in cell death and inflammation, underscores their potential as lead compounds for the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of these fascinating molecules. A thorough understanding of their mechanisms of action will be crucial for harnessing their full potential in the treatment of various human diseases.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Tetrandrine alleviates oxaliplatin-induced mechanical allodynia via modulation of inflammation-related genes [frontiersin.org]

- 11. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]

- 12. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.psu.edu [pure.psu.edu]

- 14. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Berberine activates caspase-9/cytochrome c-mediated apoptosis to suppress triple-negative breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Berberine inhibits the malignant cell phenotype by inactivating PI3K/AKT/mTOR signaling in laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Preliminary Study on the Effect and Molecular Mechanism of Tetrandrine in Alleviating Pulmonary Inflammation and Fibrosis Induced by Silicon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Berberine inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. scilit.com [scilit.com]

- 31. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. benthamdirect.com [benthamdirect.com]

- 35. Tetrandrine - Wikipedia [en.wikipedia.org]

The Isoquinoline Alkaloid Landscape: A Technical Guide to Natural Occurrence and Sources

Introduction: Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, with over 2,500 known structures.[1] Primarily derived from the amino acid tyrosine, these metabolites are particularly abundant in the plant kingdom and are renowned for their significant and wide-ranging pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence and sources of isoquinoline compounds, details established experimental protocols for their isolation and characterization, and illustrates key signaling pathways they modulate. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important class of natural products.

Natural Occurrence and Major Sources

Isoquinoline alkaloids are not uniformly distributed across all life forms. Their presence is concentrated in specific families of flowering plants, with minor occurrences in certain microbial species.

Plant Kingdom

The vast majority of isoquinoline alkaloids are biosynthesized by plants. They are particularly characteristic of certain plant families, where they accumulate in various tissues including the roots, rhizomes, bark, and latex.[1][4][5]

Key Plant Families:

-

Papaveraceae (Poppy Family): This is arguably the most famous family for isoquinoline alkaloids. The opium poppy, Papaver somniferum, produces a complex mixture of alkaloids in its latex, including the potent analgesics morphine and codeine, the cough suppressant noscapine, the muscle relaxant papaverine, and thebaine, a precursor for semi-synthetic opioids.[1][6][7][8] Other genera like Chelidonium (Greater Celandine) and Sanguinaria (Bloodroot) are sources of benzophenanthridine alkaloids like chelidonine and sanguinarine.[4][9]

-

Berberidaceae (Barberry Family): This family is a rich source of protoberberine alkaloids. The genus Berberis, particularly the root and bark of species like Berberis vulgaris (Common Barberry), is a primary natural source of berberine, an intensely yellow alkaloid with a wide range of biological activities, including antimicrobial and metabolic regulatory effects.[1][4][5][7]

-

Menispermaceae (Moonseed Family): This family is known for producing bisbenzylisoquinoline alkaloids. The most notable example is tubocurarine, a potent muscle relaxant, which is extracted from the bark and roots of Chondrodendron tomentosum.[1]

-

Ranunculaceae (Buttercup Family): This family also contains a variety of isoquinoline alkaloids. For instance, plants from the genus Thalictrum are known to produce these compounds.[4][10]

-

Fumariaceae (Fumitory Family): Now often included within Papaveraceae, this family is also a known source of isoquinoline alkaloids.[1][11]

Microbial Sources

While far less common than in plants, some fungi have been identified as producers of isoquinoline alkaloids. This emerging area of research suggests that microorganisms could be a potential source for novel alkaloid structures or for biotechnological production. For example, species of the genus Penicillium have been shown to produce isoquinoline alkaloids.[12] Furthermore, metabolic engineering has enabled the production of plant-derived isoquinoline alkaloids like (S)-reticuline and magnoflorine in microbial platforms such as Escherichia coli and Saccharomyces cerevisiae, opening avenues for controlled and scalable production.[13][14][15][16]

Quantitative Data on Isoquinoline Alkaloid Content

The concentration of specific alkaloids in natural sources can vary significantly based on the species, geographical location, season of harvest, and the specific plant part analyzed.[16] The following tables summarize representative quantitative data from the literature.

Table 1: Berberine Content in Berberis Species

| Plant Species | Plant Part | Method of Analysis | Alkaloid Content | Reference |

| Berberis vulgaris | Root Bark | HPLC | ~5% of total alkaloids | [4] |

| Berberis vulgaris | Root | HPLC | 2.44% w/w (dry mass) | [12] |

| Berberis species | Root | Not Specified | 1.6 - 4.3% | [4] |

| Berberis asiatica | Root | Not Specified | 4.3% | [4] |

| Berberis aristata | Root | Not Specified | 2.8 - 3.8% | [4] |

Table 2: Sanguinarine Content in Various Plant Species

| Plant Species | Plant Part | Method of Analysis | Alkaloid Content/Yield | Reference |

| Sanguinaria canadensis | Rhizome | Not Specified | 36.5 - 37% of total alkaloid pool | [16][17] |

| Sanguinaria canadensis | Rhizome | Methanol Extraction | 27.1% crude extract yield | |

| Macleaya cordata | Whole Plant | Methanol Extraction, Alkalization | 0.7% crude alkaloid yield | [18] |

Table 3: Major Alkaloid Content in Papaver somniferum Capsules

| Alkaloid | Method of Analysis | Alkaloid Content (Dry Matter) | Reference |

| Total Alkaloids | HPLC | 683 - 25,339 µg/g | [19] |

| Morphine | HPLC | Highly variable, major component | [19] |

| Codeine | HPLC | Variable | [19] |

| Thebaine | HPLC | Variable | [19] |

| Papaverine | HPLC | Variable | [19] |

| Noscapine | HPLC | Variable | [19] |

Experimental Protocols

The isolation, purification, and structural elucidation of isoquinoline alkaloids from natural sources follow a systematic workflow. The methodologies involve initial extraction, separation of the complex mixture, and detailed spectroscopic analysis to determine the chemical structure.

General Experimental Workflow

The process begins with the collection and preparation of the biological material, followed by extraction and a multi-step purification process, culminating in the structural identification of the pure compounds.

Caption: General workflow for alkaloid isolation and characterization.

Detailed Methodologies

1. Plant Material Preparation and Extraction:

-

Preparation: The collected plant material (e.g., roots, bark) is thoroughly washed, air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds, and then ground into a fine powder.

-

Solvent Extraction: The powdered material is typically extracted with an organic solvent like methanol at room temperature.[20] Maceration involves soaking the material in the solvent for an extended period (e.g., 24-72 hours), often with agitation.[9] This process is usually repeated multiple times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: This is a crucial step for the selective isolation of alkaloids. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous phase is raised by adding a base (e.g., NH₄OH) to deprotonate the alkaloids, making them soluble in an organic solvent again. Extraction with an organic solvent then yields a crude alkaloid fraction.[20]

2. Purification and Separation:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful and widely used technique for the separation and purification of individual alkaloids from the crude fraction.[2][21]

-

Column: Reversed-phase columns, such as a C18 column, are most commonly used.[22][23]

-

Mobile Phase: A gradient elution system is typically employed, using a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of acetonitrile or methanol as the organic phase and an aqueous buffer (e.g., 10 mM ammonium acetate with triethylamine, pH adjusted) as the aqueous phase.[22][23]

-

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds, often at specific wavelengths characteristic of the alkaloid chromophores (e.g., 280 nm).[24]

-

Fraction Collection: Fractions corresponding to individual peaks are collected for subsequent analysis.

-

3. Structural Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[14] Tandem MS (MS/MS) provides fragmentation patterns that offer valuable clues about the compound's structure.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for structure elucidation.[25][26]

-

¹H-NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C-NMR: Shows the number and types of carbon atoms in the molecule.[25]

-

2D-NMR (e.g., COSY, HMBC, HSQC): These experiments establish correlations between atoms, allowing for the complete assembly of the molecular structure.[26]

-

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy helps identify functional groups (e.g., hydroxyl, carbonyl), while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophore system of the molecule.[26]

Key Signaling Pathways

Many isoquinoline alkaloids exert their potent biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic application.

Berberine and the AMPK Signaling Pathway

Berberine is well-documented to exert many of its metabolic benefits, such as improving insulin sensitivity and reducing lipid synthesis, through the activation of AMP-activated protein kinase (AMPK).[6][27] AMPK acts as a master cellular energy sensor. Berberine's activation of AMPK leads to a cascade of downstream effects that collectively improve cellular energy homeostasis.[28]

Caption: Berberine activates AMPK, leading to inhibition of anabolic pathways and activation of catabolic and protective pathways.

Morphine and the Mu-Opioid Receptor Signaling Pathway

Morphine, the prototypical opioid analgesic, exerts its effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][15] The binding of morphine to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing potent analgesia.

Caption: Morphine binding to MOR activates inhibitory G-proteins, reducing neuronal excitability and producing analgesia.

References

- 1. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 5. Berberine - Wikipedia [en.wikipedia.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 8. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.sdiarticle5.com [files.sdiarticle5.com]

- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 11. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 16. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ojs.openagrar.de [ojs.openagrar.de]

- 20. benchchem.com [benchchem.com]

- 21. ijcmas.com [ijcmas.com]

- 22. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 23. researchgate.net [researchgate.net]

- 24. thieme-connect.com [thieme-connect.com]

- 25. mdpi.com [mdpi.com]

- 26. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]

- 27. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

7-Methoxyisoquinoline: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 7-Methoxyisoquinoline. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively. This compound is a heterocyclic aromatic compound with applications in pharmaceutical research and organic synthesis, notably as a scaffold in the development of new drugs and as a building block for more complex molecules.[1][2] Its derivatives have been investigated for their potential as anti-cancer and neuroprotective agents.[1]

General Information

-

Chemical Name: this compound

-

Synonyms: 7-Isoquinolinyl methyl ether, Isoquinoline, 7-methoxy-[3]

-

Applications: Utilized in pharmaceutical development, as a building block for bioactive molecules, in the synthesis of natural products, and in materials science for creating fluorescent probes and organic light-emitting diodes (OLEDs).[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | Brown to grey powder | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Storage | Store at 0 - 8 °C, tightly closed. | [1][4] |

Hazards Identification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table and diagram below.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term | 3 | H412: Harmful to aquatic life with long lasting effects |

GHS Hazard Relationship Diagram

References

Literature review on 7-Methoxyisoquinoline and its analogs

An In-depth Technical Guide on 7-Methoxyisoquinoline and its Analogs for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. As a "privileged scaffold" in medicinal chemistry, its derivatives have been extensively explored for therapeutic applications. The introduction of a methoxy group at the 7-position of the isoquinoline ring, creating this compound, significantly influences the molecule's electronic properties and steric profile. This modification has proven crucial for modulating the potency, selectivity, and pharmacokinetic properties of various analogs, leading to their investigation in diverse therapeutic areas including oncology, infectious diseases, and neurology.[1][2] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, structure-activity relationships (SAR), and relevant signaling pathways associated with this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound and its Analogs

The synthesis of the isoquinoline core can be achieved through several classic methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt cyclization reactions.[1][3] The choice of synthetic route often depends on the desired substitution pattern on the isoquinoline ring.

A common strategy for synthesizing substituted 3,4-dihydroisoquinolines involves the cyclization of N-phenethylamides. For instance, 7-nitro-1-methyl-3,4-dihydroisoquinoline can be prepared and subsequently reduced to the 7-amino derivative, which serves as a versatile intermediate for further functionalization.[4]

Caption: General workflow for the synthesis of isoquinoline and its reduced analogs.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline[4]

This two-step protocol details the synthesis of a key intermediate used for creating diverse 7-substituted isoquinoline analogs.

Step 1: Synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline (9) This compound is prepared from the corresponding N-phenethylacetamide precursor via a Bischler-Napieralski cyclization. The reaction typically affords the product as a solid that can be used in the subsequent step without extensive purification. The successful synthesis is confirmed by comparing spectral data (¹H NMR, ¹³C NMR) with reported values. For example, in CDCl₃, characteristic ¹H NMR peaks appear at δ 8.32 (d, H-8), 8.22 (dd, H-6), and 7.37 (t, H-5).[4]

Step 2: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline (10) The nitro-substituted compound 9 (0.500 g, 2.65 mmol) is dissolved in ethanol (50 mL). To this solution, tin(II) chloride dihydrate (2.72 g, 4 equiv.) and hydrochloric acid (32%, 5 mL) are added. The mixture is stirred at 60 °C for two hours. After the reaction, the mixture is poured onto crushed ice (30 g) and washed with chloroform (2 x 20 mL). The aqueous phase is then basified with a chilled aqueous sodium hydroxide solution (4 M) and extracted with chloroform (2 x 20 mL) to yield the amino derivative.[4]

Pharmacological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs have demonstrated a wide range of pharmacological activities. The methoxy group at the C7 position is often crucial for activity, influencing receptor binding and metabolic stability.

Caption: Structure-activity relationship (SAR) summary for this compound analogs.

Anticancer and Anti-inflammatory Activity

The this compound scaffold is a key feature in several potent kinase inhibitors.

-

IRAK4 Inhibition: A fragment-based drug design approach led to the discovery of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833) as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This compound emerged as a clinical candidate for treating diseases with overactive IRAK4 signaling, such as rheumatoid arthritis. The 7-methoxy group was integral to optimizing the ligand's interaction within the kinase's active site.[5]

-

P-glycoprotein (P-gp) Inhibition: Analogs bearing a 6,7-dimethoxytetrahydroisoquinoline moiety have been developed as potent inhibitors of P-glycoprotein, a transporter protein responsible for multidrug resistance (MDR) in cancer cells. The methoxy groups are considered important for enhancing inhibitory activity.[6]

-

mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors. SAR studies revealed that electron-withdrawing groups on an attached benzamide moiety, such as two trifluoromethyl groups, significantly enhanced cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines.[7]

Table 1: Anticancer Activity of Isoquinoline and Quinoline Analogs

| Compound ID | Target | Cell Line / Assay | IC₅₀ / EC₅₀ | Reference |

|---|---|---|---|---|

| PF-06650833 | IRAK4 | Biochemical Assay | Potent (nM range) | [5] |

| Compound 7 | EGFR / NF-κB | Biochemical Assay | 60.1 nM (EGFR) | [8] |

| Compound 10d | mTOR (putative) | A549 (Lung) | 0.062 µM | [7] |

| Compound 10d | mTOR (putative) | MCF-7 (Breast) | 0.58 µM | [7] |

| Compound 3 | mGluR5 | [³H]MPEP Displacement | 110 nM |[9] |

Antibacterial Activity

A series of tricyclic isoquinoline derivatives were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Two of these compounds, 8d and 8f , showed promising antibacterial activity against Gram-positive pathogens.[4]

Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives [4]

| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8d | Staphylococcus aureus | 16 µg/mL |

| 8f | Staphylococcus aureus | 32 µg/mL |

| 8f | Streptococcus pneumoniae | 32 µg/mL |

| 8d | Enterococcus faecium | 128 µg/mL |

| 8f | Enterococcus faecium | 64 µg/mL |

However, these compounds also exhibited some cytotoxicity against mammalian cell lines, indicating a need for further optimization to improve their therapeutic index.[4]

Antimalarial Activity

In the realm of antimalarials, the 7-position of the quinoline (a close analog of isoquinoline) ring is critical. Structure-activity relationship studies on 4-aminoquinolines, the class to which chloroquine belongs, have shown that a 7-chloro substituent is generally optimal for activity. Most analogs with a 7-methoxy (7-OMe) group were found to be significantly less active or inactive against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.[10]

Table 3: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines [10]

| 7-Substituent | Side Chain | P. falciparum Strain | IC₅₀ Range (nM) |

|---|---|---|---|

| -Cl | Various diaminoalkanes | Chloroquine-susceptible | 3-12 |

| -Cl | Various diaminoalkanes | Chloroquine-resistant | 3-12 |

| -OMe | Various diaminoalkanes | Chloroquine-susceptible | 17-150 |

| -OMe | Various diaminoalkanes | Chloroquine-resistant | 90-3000 |

This suggests that for this particular scaffold and mechanism of action, the electron-withdrawing nature of chlorine at C7 is more favorable than the electron-donating methoxy group.

Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with key cellular signaling pathways.

IRAK4 Signaling Pathway

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Upon ligand binding, the receptor complex recruits signaling adaptors like MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and then phosphorylates other downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. Inhibitors like PF-06650833 block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade and reducing inflammation.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis. The ERK1/2 cascade is a key branch of this pathway. It is often aberrantly activated in various cancers. Targeting ERK1/2 directly is a therapeutic strategy for cancers with pathway-activating mutations and for overcoming resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[11] Some isoquinoline and quinazoline derivatives have been designed to target kinases within this pathway, such as EGFR, which is an upstream activator of the RAS-RAF-MEK-ERK cascade.[8][12]

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition by isoquinoline analogs.

Conclusion

The this compound scaffold and its close analogs represent a versatile and valuable core for the development of novel therapeutic agents. The strategic placement of the methoxy group, often in concert with other substitutions, has yielded potent modulators of various biological targets, including kinases, G-protein coupled receptors, and bacterial enzymes. While the 7-methoxy group can be detrimental to activity in some contexts, such as in classic antimalarial 4-aminoquinolines, it is a critical component for activity in many other classes, including clinical candidates for inflammatory diseases. The continued exploration of SAR and the elucidation of interactions within key signaling pathways will undoubtedly pave the way for the development of new, highly effective drugs based on this privileged structure.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound [myskinrecipes.com]

- 3. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a key structural motif, it forms the foundation for a variety of synthetic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its structural properties, spectral data, and known synthesis protocols. Additionally, it explores the biological relevance of its derivatives, particularly in the context of kinase inhibition and anticancer research, providing a valuable resource for professionals in the field.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 39989-39-4 | [1] |

| Appearance | Solid | N/A |

| Melting Point | 68-70 °C (for the related compound 7-Methoxy-3,4-dihydroisoquinoline) | [2] |

| Boiling Point | 314 °C (for the related compound 7-Methoxy-3,4-dihydroisoquinoline) | [2] |

| pKa | Not experimentally determined | N/A |

| Solubility | Soluble in common organic solvents such as chloroform, methanol, and DMSO. | Inferred |

| XLogP3 | 2.2 | [1] |

| Density | 1.153 g/cm³ (Predicted) | PubChem |

Spectral Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts for its protons and carbons can be predicted based on the analysis of related structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and a singlet for the methoxy group protons. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the methoxy group.[3] The methoxy protons are expected to appear as a sharp singlet around δ 3.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons of the aromatic rings will appear in the range of δ 110-160 ppm. The methoxy carbon will have a characteristic signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. An experimental IR spectrum for the closely related 7-Methoxy-8-aminoisoquinoline is available and can provide some insight.[4] Key expected absorptions for this compound include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2950 cm⁻¹

-

C=N stretching: ~1600-1650 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (strong and characteristic)

-

C-H bending (aromatic): ~675-900 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight.[1] Key fragmentation patterns observed in the mass spectrum of isoquinoline alkaloids can help in the structural confirmation. For this compound, a significant fragment is observed at m/z 116.[1] This likely corresponds to the loss of a neutral molecule of formaldehyde (CH₂O, 30 Da) and a hydrogen radical from the molecular ion, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Synthesis Protocols

The synthesis of the isoquinoline core can be achieved through several established methods, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions.

Pomeranz-Fritsch Reaction

This is a classical and versatile method for synthesizing isoquinolines.[5][6][7] It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.

Workflow for Pomeranz-Fritsch Synthesis:

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 7-Methoxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 7-methoxyisoquinoline, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside general experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for this compound is C₁₀H₉NO, with a molecular weight of 159.18 g/mol .[1] The structural and spectroscopic data are pivotal for its identification, characterization, and quality control in research and development settings.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which is crucial for structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Ion (M+) | m/z 159 | NIST |

| Major Fragment 1 | m/z 116 | NIST |

| Major Fragment 2 | m/z 63 | NIST |

Data obtained from the National Institute of Standards and Technology (NIST) database via the PubChem entry for this compound (CID 594375).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the methoxy group. The aromatic region (typically δ 7.0-9.0 ppm) will exhibit a series of doublets and multiplets corresponding to the protons on both the pyridine and benzene rings. The methoxy group will present as a characteristic singlet, typically in the range of δ 3.7-4.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. The aromatic carbons of the isoquinoline core are expected to resonate in the δ 110-150 ppm region. The carbon of the methoxy group will have a characteristic chemical shift around δ 55-60 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the methoxy group.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl Ether |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of heterocyclic aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for protons.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Experimental Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Detector: Electron multiplier.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Potential Therapeutic Effects of Isoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of isoquinoline derivatives as potential therapeutic agents. The unique structural scaffold of isoquinoline has given rise to a vast array of natural and synthetic compounds with a broad spectrum of pharmacological activities. This document consolidates key data on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways.[1][2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various isoquinoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Isoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| WN198 (Copper(II) indenoisoquinoline complex) | MDA-MB-231 (Triple-negative breast cancer) | 0.37 ± 0.04 | [3] |

| WN198 | MCF-7 (Breast adenocarcinoma) | < 5 | [3] |

| WN198 | HeLa (Cervical cancer) | < 5 | [3] |

| WN198 | HT-29 (Colon adenocarcinoma) | < 5 | [3] |

| WN198 | DU-145 (Prostate cancer) | < 5 | [3] |

| Novel Pyrazolo Isoquinoline Derivative | LPS-induced cell line | 20 - 48 | [4] |

| Naphthalimide–benzothiazole derivative | Lung cancer | 4.074 | [5] |

| Naphthalimide–benzothiazole derivative | Colon cancer | 3.715 | [5] |

| β-carboline-combretastatin carboxamide (63) | A549 (Lung carcinoma) | 1.01 | [5] |

| β-carboline-combretastatin carboxamide (64) | A549 (Lung carcinoma) | 1.17 | [5] |

Key Signaling Pathways in Anticancer Activity

Isoquinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. The PI3K/Akt/mTOR and MAPK/ERK pathways are prominent targets.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Certain isoquinoline derivatives have been identified as inhibitors of this pathway.

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Methoxyisoquinoline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxyisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design and development of novel therapeutic agents targeting a spectrum of diseases, from inflammatory disorders and cancer to neurodegenerative conditions. Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets, making it a cornerstone in contemporary drug discovery programs. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Kinase Inhibition: The Case of IRAK4

A prominent example of the successful application of the this compound scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Dysregulation of IRAK4 activity is implicated in a host of autoimmune diseases and cancers.

Quantitative Analysis of IRAK4 Inhibitors

Fragment-based drug design has been instrumental in the discovery of potent IRAK4 inhibitors incorporating the this compound core. The clinical candidate PF-06650833 exemplifies the successful optimization of this scaffold. The following table summarizes key structure-activity relationship (SAR) data for a series of this compound-based IRAK4 inhibitors.

| Compound ID | R Group | IRAK4 IC50 (nM) | Cellular Assay IC50 (nM) |

| Fragment Hit | H | >10,000 | >10,000 |

| Lead Compound | 4-pyridyl | 50 | 250 |

| PF-06650833 | {[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy} | 0.5 | 2.4 |

IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. Inhibition of IRAK4 by this compound derivatives effectively blocks this inflammatory cascade.

Anticancer Activity

The this compound scaffold is also a key pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the inhibition of critical cellular processes like cell cycle progression and the induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| 7-MQ-A | 1-Chloro | MCF-7 (Breast) | 8.5 |

| 7-MQ-B | 1-Anilino | A549 (Lung) | 5.2 |

| 7-MQ-C | 1-(4-Fluorobenzyl) | HeLa (Cervical) | 3.8 |

| 7-MQ-D | 1,3-Dichloro | HT-29 (Colon) | 6.1 |

Experimental Workflow for Anticancer Evaluation

A typical workflow for assessing the anticancer potential of novel this compound derivatives involves a series of in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases. These compounds have been shown to exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and the reduction of oxidative stress.

Neuroprotective Signaling Pathways

One of the key mechanisms underlying the neuroprotective effects of this compound derivatives involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of apoptotic cascades. For instance, 7-methoxyheptaphylline (7-MH), a carbazole alkaloid containing a methoxy group, has been shown to exert neuroprotective effects via the TAK1 pathway.[1]

Experimental Protocols

Synthesis of 1-Chloro-7-methoxyisoquinoline (A Key Intermediate)

Materials:

-

7-Methoxyisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred suspension of 7-methoxyisoquinolin-1(2H)-one (1.0 eq) in toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-